molecular formula C18H20O5 B12619042 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL CAS No. 919273-13-5

2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL

Cat. No.: B12619042
CAS No.: 919273-13-5
M. Wt: 316.3 g/mol
InChI Key: NEHSKLNTQXPMPH-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is an organic compound with the molecular formula C18H20O4. It is a derivative of anthracene, characterized by the presence of four methoxy groups and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL typically involves the condensation of 1,1-diphenylethanes with aldehydes under acid-catalyzed conditions. This reaction yields 9,10-dihydro-9,10-disubstituted anthracenes, which can be further modified to introduce the methoxy and hydroxyl groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted anthracenes and quinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic electronic materials and dyes

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The methoxy and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetramethoxy-9,10-anthraquinone
  • 2,3,6,7-Tetramethoxy-9,10-dihydroanthracene
  • Tetramethyl anthracene-2,3,6,7-tetracarboxylate

Uniqueness

2,3,6,7-Tetramethoxy-9,10-dihydroanthracen-9-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and material science .

Properties

CAS No.

919273-13-5

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2,3,6,7-tetramethoxy-9,10-dihydroanthracen-9-ol

InChI

InChI=1S/C18H20O5/c1-20-14-6-10-5-11-7-15(21-2)17(23-4)9-13(11)18(19)12(10)8-16(14)22-3/h6-9,18-19H,5H2,1-4H3

InChI Key

NEHSKLNTQXPMPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(C3=CC(=C(C=C3CC2=C1)OC)OC)O)OC

Origin of Product

United States

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